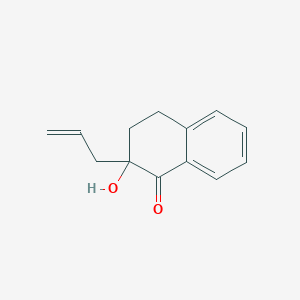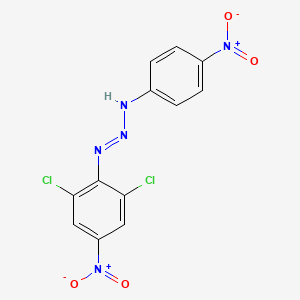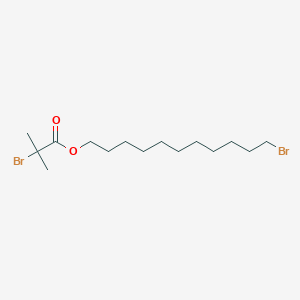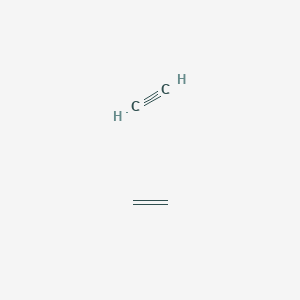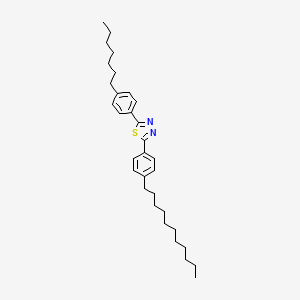
2,5-Diiodohexa-2,4-diene-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodohexa-2,4-diene-1,6-diol is an organic compound with the molecular formula C6H8I2O2 It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a hexadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodohexa-2,4-diene-1,6-diol typically involves the iodination of hexa-2,4-diene-1,6-diol. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms at the 2 and 5 positions of the diene. Common reagents used in this process include iodine (I2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diiodohexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diene-1,6-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Diiodohexa-2,4-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diiodohexa-2,4-diene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and hydroxyl groups allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadiyne-1,6-diol: Similar structure but with triple bonds instead of double bonds.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Contains methoxy groups and a cyclic structure.
2,5-Diamino-2,5-cyclohexadiene-1,4-dione: Contains amino groups and a cyclic structure.
Uniqueness
2,5-Diiodohexa-2,4-diene-1,6-diol is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential biological activity. The combination of double bonds and hydroxyl groups also contributes to its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
179766-56-4 |
|---|---|
Molekularformel |
C6H8I2O2 |
Molekulargewicht |
365.94 g/mol |
IUPAC-Name |
2,5-diiodohexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H8I2O2/c7-5(3-9)1-2-6(8)4-10/h1-2,9-10H,3-4H2 |
InChI-Schlüssel |
LKGMWLMVSOXTJL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=CC=C(CO)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



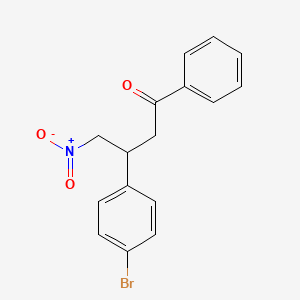
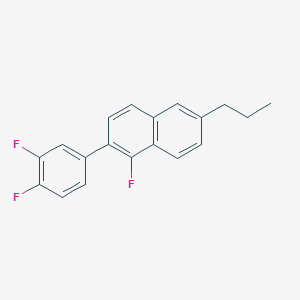
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
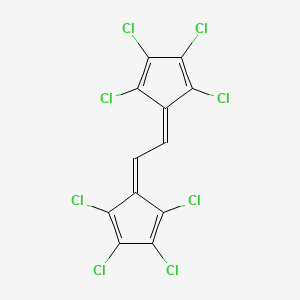
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
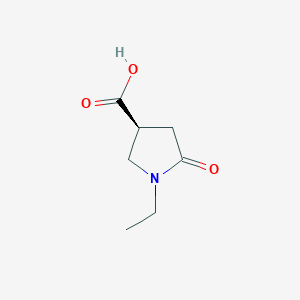
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
